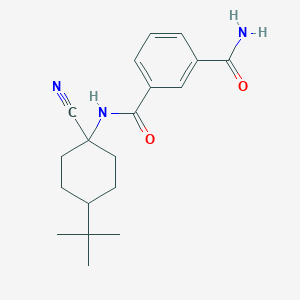![molecular formula C10H10ClN3O B2357632 1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1512969-55-9](/img/structure/B2357632.png)
1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information about the molecular structure of “1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, solubility, melting and boiling points, and spectral data. Unfortunately, specific physical and chemical properties for “1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” are not available .Applications De Recherche Scientifique
Synthetic Intermediates and Drug Development
1-(4-chlorophenyl)ethanol serves as a valuable synthetic intermediate in the preparation of various compounds. Researchers have utilized it to synthesize capsaicin analogs, which show potential analgesic activity . Additionally, it plays a role in the development of inhibitors for specific enzymes, such as CYP24A1 .
Transfer Dehydrogenation Catalysts
This compound has been investigated in transfer dehydrogenation reactions. Specifically, it participates in the transfer of hydrogen from alcohols using olefins as hydrogen acceptors. Such studies contribute to the development of efficient catalytic processes .
Antioxidant and Free Radical Scavenging Activity
Researchers have explored the antioxidant properties of 1-(4-chlorophenyl)ethanol and related derivatives. For instance, ligands containing this moiety exhibit free radical scavenging activity, as demonstrated by their interaction with the stable free radical 2,2-diphenyl-2-picrylhydrazyl hydrate (DPPH) .
Triazole Chemistry
1-(4-chlorophenyl)ethanol is relevant in the field of triazole chemistry. While 1,2,3-triazoles find applications in pharmaceutical chemistry, their 1,2,4 counterparts are also of interest. Researchers explore their synthesis and potential biological activities .
Safety and Hazards
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7(15)10-6-14(13-12-10)9-4-2-8(11)3-5-9/h2-7,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZBJABHXFTQPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide](/img/structure/B2357550.png)
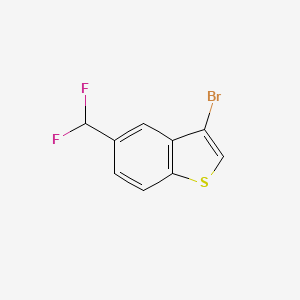
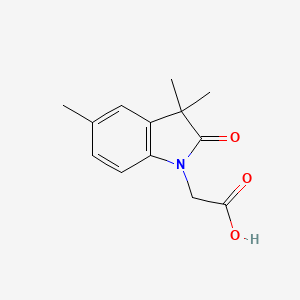
![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2357556.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide](/img/structure/B2357557.png)
![2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2357558.png)
![(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2357559.png)
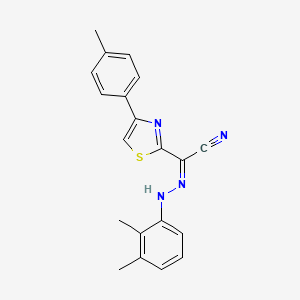
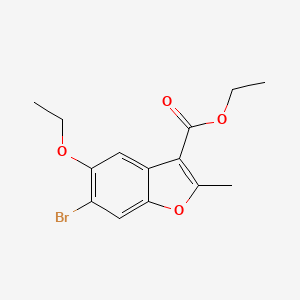
![N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2357565.png)
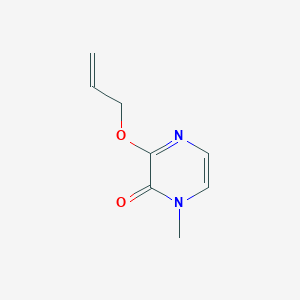
![benzyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2357569.png)
![3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2357571.png)
